Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features multiple heterocyclic rings, including thiadiazole and thiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the replication of bacterial or cancer cells by interfering with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds with the thiazole ring also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of both thiadiazole and thiazole rings, which may confer enhanced biological activity and specificity compared to compounds with only one of these rings .
Properties
Molecular Formula |
C17H16N4O3S4 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O3S4/c1-3-24-14(23)13-12(10-7-5-4-6-8-10)19-15(27-13)18-11(22)9-26-17-20-16(25-2)21-28-17/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
YYIDCHQLMGZCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=NS2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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